molecular formula C7H9NO3 B1517878 Methyl 3-(aminomethyl)furan-2-carboxylate CAS No. 1154012-68-6

Methyl 3-(aminomethyl)furan-2-carboxylate

Cat. No.: B1517878
CAS No.: 1154012-68-6
M. Wt: 155.15 g/mol
InChI Key: LKHOUCFXRXRDSA-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)furan-2-carboxylate: is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group attached to the furan ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from Furan: One common synthetic route involves the reaction of furan with chloroacetic acid in the presence of a base to form 3-(chloromethyl)furan-2-carboxylate, which is then treated with ammonia to introduce the amino group.

  • From Furan-2-carboxylic Acid: Another method involves the esterification of 3-(aminomethyl)furan-2-carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides and alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(aminomethyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its use in drug development, particularly in the synthesis of compounds with potential therapeutic effects. Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-furoate: Another furan derivative with similar applications in organic synthesis.

  • 3-Furancarboxylic Acid: A closely related compound differing only in the position of the carboxyl group.

Uniqueness: Methyl 3-(aminomethyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other furan derivatives.

Properties

IUPAC Name

methyl 3-(aminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHOUCFXRXRDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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